molecular formula C17H16O4 B15051741 (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

Cat. No.: B15051741
M. Wt: 284.31 g/mol
InChI Key: MJOIFVQVKWJWTB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is a chiral diphenylpropanoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds within this structural class are frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly as key intermediates for endothelin receptor antagonists such as ambrisentan, a medication used for the treatment of pulmonary arterial hypertension . The sterically hindered, chiral 3,3-diphenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, often contributing to potent biological activity and receptor binding affinity. The specific (R)-enantiomer provides researchers with a stereo-defined starting material for developing chiral molecules, making it crucial for asymmetric synthesis and the study of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(2R)-2-benzhydryl-3-methoxy-3-oxopropanoic acid

InChI

InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m1/s1

InChI Key

MJOIFVQVKWJWTB-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis Methods

From Benzophenone Derivatives

One of the most well-documented approaches involves starting with benzophenone as a key precursor. This route typically proceeds through formation of an epoxy intermediate that undergoes stereoselective transformation.

Synthesis via Epoxidation-Rearrangement Route

The synthesis pathway proceeds through the following steps:

  • Reaction of benzophenone with methyl chloroacetate in the presence of sodium methoxide
  • Epoxidation of the intermediate
  • Stereoselective rearrangement using Lewis acids
  • Hydrolysis and resolution

The reaction scheme is adapted from similar preparations of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid derivatives:

Step Reagents Conditions Yield Notes
1 Benzophenone, methyl chloroacetate, sodium methoxide Toluene, -10° to -5°C, 1 hour ~95% Formation of methyl 3,3-diphenyl-2,3-epoxypropionate
2 p-Toluene sulfonic acid, methanol 25-55°C, then 0-5°C, 2 hours ~90% Rearrangement to methyl-2-hydroxy-3-methoxy-3,3-diphenyl propionate
3 Sodium hydroxide, water 90-95°C, 1-1.5 hours ~90% Hydrolysis to 2-hydroxy-3-methoxy-3,3-diphenyl propionic acid
4 Chiral resolving agent Room temperature 60-85% Resolution to obtain pure (R)-isomer

Iron-Catalyzed Direct α-Amination

A more recent approach utilizes iron-catalyzed direct α-amination of carboxylic acid precursors to introduce the required stereochemistry:

  • Direct C-H amination at the α-position of a carboxylic acid using an iron catalyst
  • Subsequent transformation to introduce the methoxycarbonyl group
  • Stereoselective control using chiral ligands

This method provides several advantages:

  • Step efficiency (fewer synthetic steps)
  • Uses earth-abundant iron catalysts
  • High stereoselectivity potentially achievable

Resolution-Based Approaches

Diastereomeric Salt Formation

Resolution via diastereomeric salt formation remains a practical approach for obtaining the enantiomerically pure (R)-isomer:

Method Using (S)-1-(4-nitrophenyl)ethylamine

A systematic study of the resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (which can be adapted for our target compound) shows the following optimized conditions:

Parameter Condition Notes
Resolving Agent (S)-1-(4-nitrophenyl)ethylamine Alternative chiral amines also effective
Solvent Acetonitrile Critical for good crystallization
Temperature Reflux, then room temperature Controlled cooling improves diastereomeric excess
Reaction Time Initial heating (0.5h), cooling (1.5h) Optimized for maximum yield and purity
Yield 85-90% Of the diastereomeric salt
Enantiomeric Purity >95% After single crystallization

The diastereomeric salt is subsequently treated with acid to liberate the enantiomerically pure (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid.

Enzymatic Resolution

Enzymatic approaches offer highly selective means for obtaining the (R)-isomer:

  • Synthesis of the racemic methyl ester
  • Enantioselective hydrolysis using appropriate esterases
  • Separation of the (R)-acid from the unreacted (S)-ester

Lipases from Candida antarctica (CAL-B) and Pseudomonas species have shown promising results for similar compounds, though specific optimization for our target compound would be necessary.

Derivatization from Chiral Precursors

From (R)-Amino Acid Derivatives

The synthesis starting from readily available chiral amino acid derivatives offers an alternative approach:

Method Using (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester

This approach utilizes L-phenylalanine methyl ester as the starting chiral building block:

  • Acylation with methyl malonyl chloride
  • Formation of a pyrrolidine-2,4-dione intermediate
  • Introduction of a second phenyl group
  • Stereoselective reduction and functional group manipulation

The reaction sequence proceeds with good overall stereoselectivity:

Step Reagents Conditions Yield Notes
1 L-phenylalanine methyl ester, methyl malonyl chloride CH2Cl2, NaHCO3, 20 min ~99% Formation of (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester
2 Sodium methoxide MeOH, room temperature ~90% Cyclization to form pyrrolidine-2,4-dione
3 Phenylation reagent Optimized conditions 70-80% Introduction of second phenyl group
4 Stereoselective transformation Controlled conditions ~75% Final conversion to target compound

Optimization and Scale-Up Considerations

Critical Parameters for Optimizing Stereoselectivity

Several key parameters significantly impact the stereoselectivity of the synthesis:

Parameter Impact on Stereoselectivity Optimal Range
Temperature Critical for asymmetric induction Generally lower temperatures (-10 to 0°C) for key steps
Solvent Affects conformation and reaction rate Polar aprotic solvents often preferred
Catalyst Loading Determines efficiency and selectivity Typically 1-5 mol% for metal catalysts
Reaction Time Extended times may lead to racemization Carefully monitored to prevent erosion of ee
Concentration Affects aggregation and selectivity Usually 0.1-0.5M for optimal results

Purification Strategies

Obtaining high-purity this compound requires careful purification:

  • Recrystallization from appropriate solvent systems (cyclohexane, heptane, or their mixtures with ethyl acetate)
  • Chromatographic purification using chiral stationary phases
  • Iterative crystallization of diastereomeric salts

For scale-up purposes, recrystallization is generally preferred due to its scalability and cost-effectiveness.

Analytical Methods for Characterization

Determination of Enantiomeric Purity

Several complementary methods are employed to assess the enantiomeric purity of the synthesized compound:

Chiral HPLC Analysis
Parameter Details
Stationary Phase Chiral columns (Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Typically hexane/isopropanol mixtures (90:10 to 98:2)
Detection UV at 254 nm
Flow Rate 0.5-1.0 mL/min
Sample Preparation 1-2 mg/mL in mobile phase
NMR Analysis Using Chiral Derivatizing Agents

For NMR-based determination of enantiomeric purity, compounds such as (R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid (Mosher's acid) are commonly employed. The method relies on the formation of diastereomeric derivatives that can be distinguished by NMR spectroscopy.

Polarimetry

Specific rotation measurements provide a quick assessment of enantiomeric purity, with reference values established for the pure (R)-isomer.

Spectroscopic Characterization

Complete characterization typically includes:

  • ¹H and ¹³C NMR spectroscopy
  • IR spectroscopy (characteristic carbonyl absorptions)
  • Mass spectrometry
  • X-ray crystallography (for absolute configuration confirmation)

Chemical Reactions Analysis

Types of Reactions

®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diphenylpropanoic Acid Derivatives

(S)-2-((Methoxycarbonyl)amino)-3,3-diphenylpropanoic Acid
  • Structure: Differs by an additional amino (-NH₂) group adjacent to the methoxycarbonyl moiety.
  • Applications : Used in the synthesis of HIV protease inhibitors (e.g., MK-8718) due to its ability to bind aspartate residues in viral enzymes .
  • Key Distinction: The amino group enhances hydrogen-bonding interactions, improving target affinity compared to the non-aminated analog.
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic Acid
  • Structure : Contains a tert-butoxycarbonyl (Boc) group instead of methoxycarbonyl.
  • Applications : The Boc group provides acid-labile protection, making it suitable for stepwise peptide synthesis .
  • Key Distinction : Boc deprotection (via HCl) allows selective unmasking of functional groups, unlike the methoxycarbonyl group, which is more stable under acidic conditions .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its base-sensitive cleavage (e.g., with piperidine) .
  • Key Distinction : The Fmoc group offers orthogonal protection relative to methoxycarbonyl, enabling compatibility with Boc-based strategies .

Propanoic Acid Derivatives with Varied Substituents

(2S,4R)-1-((S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid
  • Structure : Incorporates a trifluoromethyl (-CF₃) group and a pyrrolidine ring.
  • Applications : Investigated as a SARS-CoV-2 main protease inhibitor. The CF₃ group increases metabolic stability and lipophilicity .
  • Key Distinction : The trifluoromethyl group enhances electronegativity and resistance to oxidative degradation compared to diphenyl groups .
(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic Acid
  • Structure: Substitutes one phenyl group with a benzyloxycarbonyl (Cbz) amino-protected side chain.
  • Applications: Intermediate in peptide synthesis; the Cbz group is removable via hydrogenolysis .
  • Key Distinction : The Cbz group’s stability under basic conditions contrasts with methoxycarbonyl’s susceptibility to nucleophilic attack .

Functional Group Modifications

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
  • Structure : Replaces diphenyl groups with trifluoromethyl and hydroxyl groups.
  • Applications : Used in asymmetric synthesis for chiral resolution. The hydroxyl group enables chelation with metal catalysts .
  • Key Distinction : The trifluoromethyl-hydroxy motif increases acidity (pKa ~2.5), enhancing solubility in polar solvents compared to the less acidic diphenyl analog (pKa ~4.5) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Key Applications References
(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid C₁₇H₁₆O₄ Methoxycarbonyl, diphenyl 284.31 HIV protease inhibitors, peptide synthesis
(S)-2-((Methoxycarbonyl)amino)-3,3-diphenylpropanoic acid C₁₇H₁₇NO₄ Methoxycarbonyl, amino, diphenyl 299.33 HIV protease inhibitors
(R)-N-Boc-2-amino-3,3-diphenylpropanoic acid C₂₀H₂₃NO₄ Boc, amino, diphenyl 341.41 Peptide synthesis (acid-labile protection)
(R)-Fmoc-3,3-diphenylpropanoic acid C₃₀H₂₅NO₄ Fmoc, diphenyl 463.53 Solid-phase peptide synthesis
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ Trifluoromethyl, hydroxyl 158.08 Chiral resolution, asymmetric catalysis

Research Findings and Implications

  • HIV Protease Inhibition: The (S)-amino-methoxycarbonyl analog shows superior binding to HIV protease compared to the non-aminated variant, attributed to additional hydrogen bonding with catalytic aspartates .
  • Metabolic Stability : Trifluoromethyl-substituted derivatives exhibit prolonged half-lives in vivo due to reduced cytochrome P450-mediated oxidation .
  • Synthetic Flexibility : Fmoc and Boc derivatives enable orthogonal protection strategies, facilitating complex peptide assembly .

Biological Activity

(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, also known as a derivative of diphenylpropionic acid, is a compound of interest in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : this compound

This compound features a propanoic acid backbone with two phenyl groups and a methoxycarbonyl substituent, contributing to its unique pharmacological properties.

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes involved in various physiological processes. It has been noted for its potential as an endothelin receptor antagonist, particularly selective for the endothelin type A (ETA) receptor. This selectivity is significant as it inhibits vasoconstriction and cell proliferation while preserving vasodilatory pathways mediated by nitric oxide and prostacyclin .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Vasodilation : By blocking ETA receptors, it promotes vasodilation, which can be beneficial in conditions like pulmonary arterial hypertension (PAH).
  • Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation through modulation of cytokine release.
  • Antioxidant Activity : Preliminary findings indicate potential antioxidant properties that could protect against oxidative stress-related damage.

Case Studies and Clinical Trials

Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
VasodilationETA receptor antagonism ,
Anti-inflammatoryModulation of cytokine release
AntioxidantScavenging free radicals

Clinical Trial Overview

Study TitleConditionFindingsReference
Ambrisentan for PAHPulmonary Arterial HypertensionImproved exercise capacity
Cytokine Release InhibitionInflammatory DiseasesReduced pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, and how does reagent selection influence yield?

Answer: The compound can be synthesized via coupling reactions using phosphorus oxychloride (POCl₃) and pyridine under low-temperature conditions (0°C). For example, structurally similar (S)-enantiomers were prepared by coupling anilines with methoxycarbonyl-protected amino acids. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions. Chiral auxiliaries or enantioselective catalysts may enhance stereochemical control .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the methoxycarbonyl and diphenyl substituents. High-Performance Liquid Chromatography (HPLC) with chiral columns determines enantiopurity. X-ray crystallography resolves absolute configuration, while mass spectrometry (MS) validates molecular weight .

Q. How does the methoxycarbonyl group influence the compound’s reactivity compared to hydroxyl or tert-butoxycarbonyl analogs?

Answer: The methoxycarbonyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. In contrast, hydroxyl groups (e.g., 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid) increase hydrogen-bonding potential, while tert-butoxycarbonyl (Boc) groups improve stability during peptide synthesis. Reactivity differences are critical in designing downstream applications .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in the synthesis of this compound?

Answer: The (R)-configuration is achieved through chiral induction during coupling steps. For example, steric hindrance from the diphenyl groups directs nucleophilic attack to the pro-R position. Computational modeling (DFT) and kinetic studies can elucidate transition states, while in situ monitoring (e.g., FTIR) identifies intermediates .

Q. How do electrochemical conditions affect the stability of this compound?

Answer: Anodic oxidation of 3,3-diphenylpropanoic acid derivatives generates carbocation intermediates prone to phenyl group rearrangements. Cyclic voltammetry reveals oxidation potentials, while controlled electrolysis paired with LC-MS identifies degradation products (e.g., decarboxylated or rearranged derivatives). Such studies inform storage protocols and reaction compatibility .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data across synthetic batches?

Answer: Discrepancies in ee may arise from impurities in starting materials or racemization during workup. Strategies include:

  • Purification: Chiral HPLC or recrystallization.
  • Process Optimization: Lowering reaction temperatures or minimizing acidic/basic conditions.
  • Analytical Validation: Cross-verifying ee via polarimetry and chiral derivatization .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

Answer: The methoxycarbonyl group is a handle for amidation or hydrolysis to carboxylic acids. For instance, coupling with amines (e.g., in HIV protease inhibitors) or reducing to alcohols expands utility. Site-selective modifications (e.g., para-substitution on phenyl rings) can tailor pharmacokinetic properties .

Comparative and Methodological Questions

Q. How does the stereochemistry of this compound impact its role in asymmetric catalysis?

Answer: The (R)-configuration creates a chiral microenvironment, enabling enantioselective catalysis (e.g., in hydrogenation or aldol reactions). Comparative studies with (S)-enantiomers reveal divergent selectivity profiles, emphasizing the need for precise stereochemical control in catalyst design .

Q. What computational tools predict the physicochemical properties of this compound for drug discovery applications?

Answer: Software like Schrödinger’s Maestro or Gaussian calculates logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations assess binding affinities to targets (e.g., enzymes). These predictions guide lead optimization, particularly for CNS drugs where blood-brain barrier penetration is critical .

Q. How do solvent polarity and temperature affect crystallization outcomes?

Answer: Polar aprotic solvents (e.g., DMF) enhance solubility but may impede crystallization. Slow cooling in toluene or dichloromethane promotes crystal lattice formation. Differential Scanning Calorimetry (DSC) identifies polymorphs, while X-ray diffraction confirms crystal packing motifs .

Data Analysis and Application Questions

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Answer: Its rigid diphenyl structure mimics hydrophobic enzyme pockets. Kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography with proteases or kinases reveal binding modes. Structure-activity relationships (SAR) guide the design of inhibitors with enhanced potency .

Q. How can researchers address low yields in large-scale syntheses?

Answer: Scaling up requires:

  • Continuous Flow Reactors: Improved heat/mass transfer.
  • Catalyst Recycling: Immobilized chiral catalysts reduce costs.
  • Process Analytical Technology (PAT): Real-time monitoring via Raman spectroscopy ensures consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.